molecular formula C7H6BBrN2O2 B8187443 4-Bromo-1H-indazole-6-boronic acid

4-Bromo-1H-indazole-6-boronic acid

Cat. No.: B8187443
M. Wt: 240.85 g/mol
InChI Key: XYZVKENQHUPNMW-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-indazole-6-boronic acid typically involves the bromination of 1H-indazole followed by the introduction of the boronic acid group. One common method starts with 1-bromo-3-fluorobenzene, which is converted to 2-bromo-6-fluorobenzaldehyde. This intermediate undergoes cyclization to form 4-bromo-1H-indazole . The boronic acid group is then introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron under inert conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indazole-6-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For specific transformations involving the indazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while substitution with an amine would yield an indazole derivative with an amine substituent.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-indazole-6-boronic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The boronic acid group can form reversible covalent bonds with biological targets, such as proteases, which is a key feature in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1H-indazole-6-boronic acid is unique due to the combination of bromine and boronic acid groups, which allows for diverse chemical transformations and applications. This dual functionality is not commonly found in other indazole derivatives, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

(4-bromo-1H-indazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZVKENQHUPNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=NN2)C(=C1)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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